molecular formula C27H18F6N2O3 B14245973 Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone CAS No. 399506-55-9

Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone

Cat. No.: B14245973
CAS No.: 399506-55-9
M. Wt: 532.4 g/mol
InChI Key: JDMVJZBIGPPUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone is a fluorinated aromatic compound known for its unique chemical structure and properties. This compound features two phenyl rings connected by a methanone group, with each phenyl ring substituted with an amino group and a trifluoromethyl group. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also incorporates advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrazine and palladium on carbon (Pd/C) are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro-substituted derivatives.

    Reduction: Regeneration of the amino-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates, making it an effective catalyst in various chemical reactions . The amino groups can form hydrogen bonds with substrates, facilitating their activation and subsequent transformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to its methanone linkage, which imparts distinct chemical and physical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

399506-55-9

Molecular Formula

C27H18F6N2O3

Molecular Weight

532.4 g/mol

IUPAC Name

bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]methanone

InChI

InChI=1S/C27H18F6N2O3/c28-26(29,30)21-13-17(34)5-11-23(21)37-19-7-1-15(2-8-19)25(36)16-3-9-20(10-4-16)38-24-12-6-18(35)14-22(24)27(31,32)33/h1-14H,34-35H2

InChI Key

JDMVJZBIGPPUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.